Cas no 21560-93-0 (7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine)
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine structure](https://ja.kuujia.com/scimg/cas/21560-93-0x500.png)
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine 化学的及び物理的性質
名前と識別子
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- 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
- NC1=NC=NC2=CC3=C(C=C12)OCCO3
-
- インチ: 1S/C10H9N3O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2,(H2,11,12,13)
- InChIKey: JDZPEADBJXLTPQ-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=C3C(C(N)=NC=N3)=CC1=2
計算された属性
- せいみつぶんしりょう: 203.069
- どういたいしつりょう: 203.069
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 0.9
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189011729-1g |
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |
21560-93-0 | 97% | 1g |
$365.00 | 2023-09-02 |
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amineに関する追加情報
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine (CAS No. 21560-93-0)
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine, also known by its CAS registry number 21560-93-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is characterized by a quinazoline core with a dioxino substituent at positions 7 and 8 and an amine group at position 4. This unique structural arrangement contributes to its distinctive chemical properties and biological functions.
The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine involves a series of well-defined organic reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only improve the efficiency of synthesizing this compound but also pave the way for its large-scale production in pharmaceutical settings.
The pharmacological properties of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine have been a focal point of recent investigations. Preclinical studies indicate that this compound exhibits potent anti-inflammatory and antioxidant activities. In particular, it has shown promise in mitigating oxidative stress-induced cellular damage, which is a hallmark of various chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, emerging research suggests that this compound may possess anti-cancer properties by targeting specific signaling pathways involved in tumor progression.
In terms of applications, 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine holds potential as a lead compound for drug discovery programs targeting inflammation and oxidative stress-related conditions. Its ability to modulate cellular responses through multiple mechanisms makes it a versatile candidate for therapeutic development. Researchers are currently exploring its efficacy in animal models to assess its translational potential into clinical settings.
The structural versatility of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine also lends itself to further chemical modifications. By introducing additional functional groups or altering the substituents on the quinazoline core, scientists aim to enhance its bioavailability and therapeutic index. Such modifications could lead to the development of more effective drugs with fewer side effects.
In conclusion, 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine, with its unique chemical structure and promising biological activities, represents a valuable asset in contemporary drug discovery research. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of efforts to develop innovative therapeutic agents for treating a wide range of human diseases.
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